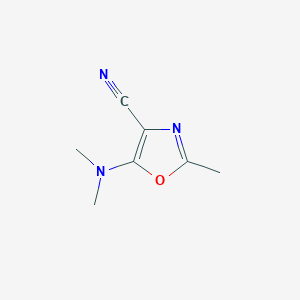

5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile

Description

5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile is a substituted oxazole derivative characterized by a dimethylamino group at position 5, a methyl group at position 2, and a cyano group at position 4 of the oxazole ring. This compound is synthesized via reactions of N-(2,2-dichloro-1-cyanoethenyl)amides with aliphatic amines, such as dimethylamine, under controlled conditions . Its structure is confirmed by spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis .

Properties

IUPAC Name |

5-(dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-9-6(4-8)7(11-5)10(2)3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUIFUDOVUPUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis routes to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Nucleophilicity of Amines : Dimethylamine's higher nucleophilicity compared to methylamine leads to substitution at both the oxazole ring and side chains (e.g., chloropropyl in compound 8 remains unsubstituted with methylamine) .

- Reaction Conditions: Solvent (methanol), temperature (20–25°C), and amine concentration (40% aqueous dimethylamine) critically influence yields and by-products .

Physicochemical Properties

Spectral Data Comparison

Notes:

- The cyano group consistently shows IR absorption near 2200 cm⁻¹ across analogs .

- $^1$H NMR signals for methyl and dimethylamino groups are highly diagnostic (e.g., δ 2.83 ppm for N(CH₃)₂) .

Thermal and Solubility Properties

- Melting Points: Methylamino-substituted compounds (e.g., compound 8) exhibit higher melting points (69–71°C) compared to dimethylamino derivatives (oil or lower mp) due to reduced symmetry and intermolecular interactions .

- Solubility: Dimethylamino groups enhance solubility in polar solvents (methanol, chloroform), while aromatic substituents (e.g., benzyl) reduce solubility .

Biological Activity

5-(Dimethylamino)-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure with a dimethylamino group and a carbonitrile functional group. Its chemical formula is C₇H₈N₄O, and it is classified as an oxazole derivative. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific context of use, including cancer treatment and anti-inflammatory applications.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of oxazole derivatives, including this compound, against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound has shown significant cytotoxic activity against human cancer cell lines such as HT29 (colon adenocarcinoma), A549 (lung adenocarcinoma), and MCF7 (breast adenocarcinoma). In vitro assays revealed that it could induce apoptosis in these cells, making it a candidate for further anticancer drug development .

| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| HT29 | 58.4 | 5-FU: 381.2 |

| A549 | Not specified | Cisplatin: 47.2 |

| MCF7 | Not specified | Not specified |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines in cellular models, indicating potential utility in treating inflammatory diseases .

Case Study 1: Cytotoxicity Against Colorectal Cancer

A study evaluated the cytotoxic effects of various oxazole derivatives on colorectal cancer cell lines. The results indicated that this compound exhibited a CC50 value significantly lower than that of standard chemotherapeutics like fluorouracil (5-FU), suggesting its potential as a more effective treatment option .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of oxazole compounds. Results indicated that this compound could modulate lymphocyte proliferation and cytokine production, supporting its role in immune responses and suggesting applications in autoimmune disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.